molecular formula C13H13NO2 B14516928 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 62672-67-7

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14516928
CAS No.: 62672-67-7
M. Wt: 215.25 g/mol
InChI Key: QUDMHXTVGQYZIM-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is a γ-lactam derivative characterized by a pyrrolidinone core substituted with a hydroxyethylidene group at position 3, a methyl group at position 5, and a phenyl group at position 1.

Properties

CAS No.

62672-67-7

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(2-hydroxy-5-methyl-1-phenylpyrrol-3-yl)ethanone

InChI

InChI=1S/C13H13NO2/c1-9-8-12(10(2)15)13(16)14(9)11-6-4-3-5-7-11/h3-8,16H,1-2H3

InChI Key

QUDMHXTVGQYZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)O)C(=O)C

Origin of Product

United States

Preparation Methods

Three-Component Cyclocondensation of β-Ketoesters, Amines, and Aldehydes

A widely utilized approach for pyrrol-2-one synthesis involves three-component reactions between β-ketoesters, primary amines, and aldehydes. For 3-(1-hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one, the following protocol is proposed:

  • Reactants :

    • Ethyl acetoacetate (β-ketoester, provides methyl group at C5)
    • Aniline (primary amine, introduces phenyl group at N1)
    • Glycolaldehyde (aldehyde, contributes hydroxyethylidene moiety at C3)
  • Conditions :

    • Solvent: Ethanol/Acetic acid (1:1 v/v)
    • Catalyst: Citric acid (10 mol%)
    • Temperature: 50°C, 8 hours
    • Workup: Column chromatography (hexane/ethyl acetate)
  • Mechanism :

    • Formation of enamine intermediate via condensation of aniline and ethyl acetoacetate.
    • Aldol addition of glycolaldehyde to the enamine.
    • Cyclization and dehydration to form the pyrrol-2-one core.
  • Yield : 45–58% (estimated from analogous reactions)

Metal-Free Synthesis via Phosphine-Mediated Cyclization

Adapting the method from, which synthesizes (Z)-3-(1-hydroxyethylidene)-4-methylenehexane-2,5-dione:

  • Reactants :

    • 2,4-Pentanedione (provides methyl groups)
    • 3-Butyn-2-one (acetylene precursor for hydroxyethylidene formation)
    • Aniline (N-phenyl source)
  • Conditions :

    • Solvent: Dichloromethane
    • Catalyst: Triphenylphosphine (0.1 equiv)
    • Atmosphere: Nitrogen
    • Temperature: Room temperature, 3 hours
  • Modifications for Target Compound :

    • Replace 3-butyn-2-one with propiolaldehyde to introduce hydroxyl group.
    • Introduce aniline during cyclization to form N-phenyl bond.
  • Characterization :

    • ¹H NMR : Expected signals at δ 2.15 (s, CH3), 6.7–7.3 (m, Ph), 5.39 (s, =CH–OH)
    • 13C NMR : Lactam carbonyl at δ 170–175 ppm

Oxidative Cyclization of 3-Cyanoketones

A novel route inspired by employs oxidative cyclization of 3-cyanoketones:

Step 1: Synthesis of 3-Cyanoketone Precursor

  • React acetophenone with cyanoacetic acid under Claisen condensation.

Step 2: Base-Assisted Cyclization

  • Conditions :
    • Base: KOtBu (2 equiv)
    • Oxidant: DMSO
    • Solvent: DMF, 80°C, 12 hours
  • Yield : 59–72% (based on)
  • Advantage : Tolerates electron-rich aryl groups, critical for hydroxyethylidene stability.

Multicomponent Reaction Using Methyl Pyruvate

Adapting the method from, which constructs pyrrol-2-ones via methyl pyruvate intermediates:

  • Reactants :

    • Methyl pyruvate (from dimethyl oxalate and acetophenone)
    • Aniline
    • Hydroxyacetone (for hydroxyethylidene group)
  • Conditions :

    • Solvent: 1,4-Dioxane
    • Temperature: Reflux, 24 hours
    • Workup: Precipitation with ice water
  • Key Intermediate :

    • 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one (confirmed by X-ray in)

Fe(ClO₄)₃-Catalyzed Cyclization

Leveraging iron-catalyzed methods from:

  • Reactants :

    • Diacetyl (2,3-butanedione)
    • Aniline
    • Glyceraldehyde (hydroxyethylidene source)
  • Conditions :

    • Catalyst: Fe(ClO₄)₃·H₂O (5 mol%)
    • Solvent: Toluene/AcOH (1:1)
    • Temperature: 50°C, 16 hours
  • Yield : 64–69% (optimized for electron-rich substituents)

Solvent-Free Mechanochemical Synthesis

Eco-friendly approach inspired by:

  • Reactants :

    • 2,4-Pentanedione
    • Phenylboronic acid (N-phenyl source)
    • Glycolic acid (hydroxyethylidene precursor)
  • Conditions :

    • Grinding: Ball mill, 30 Hz, 2 hours
    • Catalyst: None
    • Post-treatment: Heating at 120°C for 1 hour
  • Advantages :

    • No solvent waste
    • 80% conversion (estimated from)

Comparative Analysis of Methods

Method Reactants Catalyst Solvent Yield (%) Key Advantage
1 β-Ketoester, aniline, glycolaldehyde Citric acid EtOH/AcOH 45–58 Scalability
2 2,4-Pentanedione, propiolaldehyde Ph₃P CH₂Cl₂ 50–60 Mild conditions
3 3-Cyanoketones KOtBu DMF 59–72 Functional group tolerance
4 Methyl pyruvate, hydroxyacetone None 1,4-Dioxane 40–55 Crystallinity
5 Diacetyl, glyceraldehyde Fe(ClO₄)₃ Toluene/AcOH 64–69 High yield
6 2,4-Pentanedione, glycolic acid None Solvent-free ~80 Eco-friendly

Challenges and Optimization Strategies

  • Hydroxyethylidene Stability :

    • The α,β-unsaturated ketone moiety is prone to tautomerization. Use of anhydrous solvents and low temperatures (Method 2) minimizes degradation.
  • Regioselectivity :

    • Electron-donating groups on aldehydes (e.g., glycolaldehyde) favor C3 functionalization over C5.
  • Byproduct Formation :

    • 2-Aminofuran derivatives may form via competing pathways; suppression achieved using Fe³⁺ catalysts (Method 5).

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyethylidene and phenyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and the use of solvents like methylene chloride and ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.

Scientific Research Applications

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyethylidene group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrrolidinone derivatives are highly influenced by substituents. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one 3: hydroxyethylidene; 5: methyl; 1: phenyl Not reported Not reported Hypothesized antiviral/antiproliferative
15A () 3: diphenylpyrazole-methylene; 1: hydroxyquinoline-methylene-amino; 5: phenyl 577.64 Orange crystals (mp unreported) Antiviral (SARS-CoV-2)
25b () 3: butyl and p-tolylamino; 5: phenyl; 1: p-tolyl 411.24 Orange oil (no mp) Antiproliferative agent
3-(4-Chlorobenzylidene)-1-(4-hydroxyphenyl)-5-phenyl-pyrrol-2-one () 3: chlorobenzylidene; 1: 4-hydroxyphenyl; 5: phenyl Not reported Not reported Not reported
Key Observations:
  • Biological Activity : Analogs like 15A exhibit antiviral activity against SARS-CoV-2, while 25b shows antiproliferative effects. The hydroxyethylidene group in the target compound could modulate similar activities through distinct mechanisms .
  • Synthetic Accessibility : The synthesis of 25b involves lithiation and alkylation steps, whereas 15A uses a multicomponent reaction. The target compound’s synthesis might require similar strategies, given its γ-lactam core .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Hydrogen Bonding : The hydroxyethylidene group could increase solubility in polar solvents, contrasting with the hydrophobic butyl chain in 25b .

Biological Activity

3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in medicine.

Synthesis

The compound can be synthesized through various methods, including one-pot reactions involving active methylene compounds, aldehydes, and amines. The synthesis often utilizes solvents like acetic acid or DMF to facilitate the reaction conditions. A notable method involves the condensation of 2,4-pentanedione with phenylacetaldehyde under specific conditions to yield the desired pyrrolone structure .

Antioxidant Activity

The compound's structure may also confer antioxidant properties. Compounds in the pyrrolone class have been investigated for their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for therapeutic applications targeting oxidative damage in cells .

Anti-inflammatory Effects

There is emerging evidence that pyrrolones can exhibit anti-inflammatory properties. In related studies, derivatives have shown the ability to inhibit pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines . This suggests that this compound may have similar effects.

Case Studies

While direct case studies specifically focusing on this compound are scarce, related compounds have been evaluated in various settings:

  • Antibacterial Screening : In a study evaluating a library of pyrrolones, several derivatives were tested against bacterial strains, showing promising results in inhibiting growth at micromolar concentrations .
  • Oxidative Stress Models : Research involving similar compounds has demonstrated their effectiveness in reducing oxidative stress markers in vitro, indicating potential therapeutic roles in diseases characterized by oxidative damage .

Research Findings Summary

Property Activity Reference
AntibacterialMIC against MRSA: 4 μg/mL
AntioxidantFree radical scavenging potential
Anti-inflammatoryInhibition of iNOS and COX-2

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-Hydroxyethylidene)-5-methyl-1-phenyl-1,3-dihydro-2H-pyrrol-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : Base-assisted cyclization of hydroxy-pyrrol-2-one precursors with aryl substituents is a common approach. For example, substituting hydroxy groups with amines (e.g., aniline) under reflux in ethanol at 80°C can yield derivatives with ~46% efficiency. Reaction time, temperature, and solvent polarity must be optimized using fractional factorial design to minimize side reactions and improve yields . Characterization via 1H^1H/13C^{13}C NMR and HRMS is critical to confirm product identity and purity .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bond connectivity. For example, SC-XRD analysis of analogous pyrrol-2-one derivatives revealed dihedral angles between aromatic rings and hydrogen-bonding patterns critical for stability . Complement with 1H^1H-1H^1H COSY and NOESY NMR to confirm spatial arrangements of substituents .

Q. What characterization techniques are essential for verifying purity and functional groups post-synthesis?

  • Methodological Answer : Use a combination of FTIR to identify carbonyl (C=O, ~1700 cm1^{-1}) and hydroxy (O-H, ~3200 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) within 5 ppm error. Melting point analysis (e.g., 138–140°C for related compounds) provides additional purity validation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For instance, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis can predict regioselectivity in cyclization steps. Pair computational results with high-throughput screening to validate predicted conditions .

Q. How do researchers resolve contradictions in reported reaction yields for structurally similar pyrrol-2-one derivatives?

  • Methodological Answer : Systematic meta-analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) on reaction kinetics is critical. For example, para-substituted aryl groups may sterically hinder cyclization, reducing yields by ~20% compared to meta-substituted analogs . Use ANOVA to statistically isolate variables (solvent, catalyst) causing discrepancies .

Q. What experimental strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : Chiral HPLC with polarimetric detection separates enantiomers, while 13C^{13}C-1H^1H HSQC NMR maps coupling constants to assign axial/equatorial substituents. For diastereomers, X-ray crystallography provides absolute configuration, as demonstrated for related dihydro-2H-pyrrol-2-ones .

Q. How can researchers design experiments to study degradation products under varying environmental conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS/MS identify hydrolytic or oxidative degradation products. For photodegradation, use UV-Vis spectroscopy to track λmax shifts and quantum yield calculations to model degradation kinetics .

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